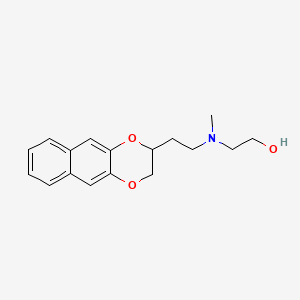
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is a complex organic compound that features a naphtho-dioxan core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan typically involves multi-step organic reactions. One common route includes the reaction of naphthoquinone with ethylene glycol to form the naphtho-dioxan core. This intermediate is then reacted with N-methylaminoethanol under controlled conditions to introduce the hydroxyethyl and methylaminomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety back to the hydroquinone form.
Substitution: The hydroxyethyl and methylaminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The hydroxyethyl and methylaminomethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(2-Hydroxyethyl)aminomethyl)-naphtho(2,3-b)-p-dioxan
- 2-(N-Methylaminomethyl)-naphtho(2,3-b)-p-dioxan
- 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(1,2-b)-p-dioxan
Uniqueness
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is unique due to the specific positioning of the hydroxyethyl and methylaminomethyl groups on the naphtho-dioxan core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
101221-51-6 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-[2-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C17H21NO3/c1-18(8-9-19)7-6-15-12-20-16-10-13-4-2-3-5-14(13)11-17(16)21-15/h2-5,10-11,15,19H,6-9,12H2,1H3 |
InChI Key |
DUCCQFHDBYNWJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1COC2=CC3=CC=CC=C3C=C2O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















